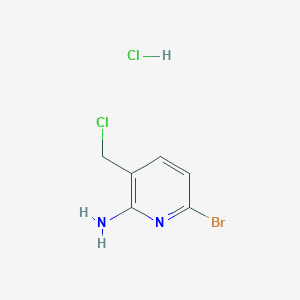

6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

6-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-8)6(9)10-5;/h1-2H,3H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKYZBSPFXMRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride typically involves halogenation and amination reactions. One common method includes the bromination of 3-(chloromethyl)pyridine, followed by amination to introduce the amine group at the 2-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine derivative for the amination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed

Major Products Formed

Substitution Products: Various substituted pyridines.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridines

Scientific Research Applications

6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. Its halogenated structure allows it to form strong interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The chloromethyl group in the target compound enables alkylation or nucleophilic substitution reactions, unlike analogues with fixed halogen substituents (e.g., 6-bromo-2-chloropyridin-3-amine) .

- Electronic Effects : Fluorine in 6-bromo-2-fluoropyridin-3-amine stabilizes the ring but reduces reactivity compared to chlorine derivatives .

- Lipophilicity : Trifluoromethoxy substituents (e.g., 6-bromo-3-(trifluoromethoxy)pyridin-2-amine) enhance membrane permeability, a critical factor in drug design .

Biological Activity

6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom at the 6-position and a chloromethyl group at the 3-position of the pyridine ring, which may influence its interaction with biological targets, including enzymes and receptors.

- Chemical Formula : CHBrClN

- CAS Number : 1955524-51-2

- Molecular Weight : 224.49 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of halogen substituents often enhances the lipophilicity and metabolic stability of compounds, potentially leading to increased bioactivity.

Anticancer Potential

Pyridine derivatives have been explored for their anticancer properties. For instance, some studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cell cycle regulation. While direct evidence for this compound's anticancer activity is sparse, its structural analogs have shown promising results in preclinical models.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been suggested based on its structural features. Pyridine derivatives are known to act as inhibitors for various enzymes, including kinases and phosphodiesterases. The introduction of halogen groups may enhance binding affinity through halogen bonding interactions, which could be further investigated in future studies.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.